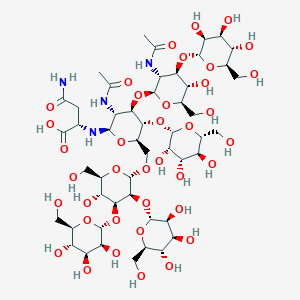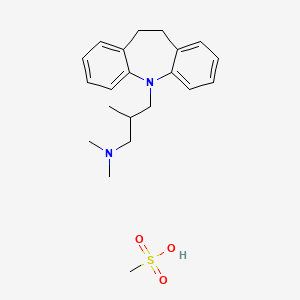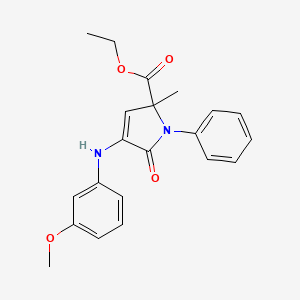
(Man)5(glcnac)2Asn
Übersicht
Beschreibung
(Man)5(glcnac)2Asn, also known as N-glycan, is a glycoprotein present in eukaryotic cells. This compound consists of five mannose units and two N-acetylglucosamine units attached to an asparagine residue. N-glycan plays a crucial role in protein folding, stabilization, and recognition within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Man)5(glcnac)2Asn involves the enzymatic addition of mannose and N-acetylglucosamine units to an asparagine residue. This process is typically carried out in vitro using glycosyltransferases, which facilitate the transfer of sugar moieties to the asparagine residue under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of recombinant DNA technology to express glycoproteins in host cells such as yeast or mammalian cells. These host cells are engineered to produce the desired glycan structure, which is then purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(Man)5(glcnac)2Asn undergoes various chemical reactions, including:
Oxidation: The mannose and N-acetylglucosamine units can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: The aldehyde groups formed during oxidation can be reduced back to their original hydroxyl forms.
Substitution: The hydroxyl groups on the mannose and N-acetylglucosamine units can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydroxyl groups.
Substitution: Various substituted glycan derivatives.
Wissenschaftliche Forschungsanwendungen
(Man)5(glcnac)2Asn has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation processes and glycan interactions.
Biology: Plays a role in cell signaling, protein folding, and immune recognition.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of biopharmaceuticals and as a component in various biotechnological applications
Wirkmechanismus
The mechanism of action of (Man)5(glcnac)2Asn involves its interaction with specific receptors and proteins within cells. The glycan structure facilitates protein folding and stabilization by forming hydrogen bonds and van der Waals interactions with the protein backbone. Additionally, it plays a role in cell signaling by interacting with lectins and other carbohydrate-binding proteins, thereby influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Man)3(glcnac)2Asn: A smaller glycan structure with three mannose units.
(Man)6(glcnac)2Asn: A larger glycan structure with six mannose units.
(Man)5(glcnac)3Asn: A glycan structure with an additional N-acetylglucosamine unit
Uniqueness
(Man)5(glcnac)2Asn is unique due to its specific arrangement of five mannose units and two N-acetylglucosamine units, which confer distinct biochemical properties and interactions. This specific structure is essential for its role in protein folding, stabilization, and recognition within cells.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxymethyl]-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H84N4O38/c1-11(61)52-22-40(90-45-23(53-12(2)62)39(28(68)18(8-59)82-45)89-47-35(75)31(71)25(65)15(5-56)84-47)38(88-46-34(74)30(70)24(64)14(4-55)83-46)20(81-43(22)54-13(44(78)79)3-21(51)63)10-80-50-42(92-49-37(77)33(73)27(67)17(7-58)86-49)41(29(69)19(9-60)87-50)91-48-36(76)32(72)26(66)16(6-57)85-48/h13-20,22-43,45-50,54-60,64-77H,3-10H2,1-2H3,(H2,51,63)(H,52,61)(H,53,62)(H,78,79)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41-,42-,43+,45-,46-,47+,48+,49+,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVFIFRCJRIROQ-KDJOXRTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)O)COC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)O)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H84N4O38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192049 | |
| Record name | (Man)5(glcnac)2Asn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38784-68-8 | |
| Record name | (Man)5(glcnac)2Asn | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038784688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Man)5(glcnac)2Asn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B1229858.png)




![4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B1229867.png)


![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)
